molecular formula C23H22ClN3O5S B13405048 5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide

5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide

Cat. No.: B13405048
M. Wt: 488.0 g/mol
InChI Key: OPIKUGZDONZWIR-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of glyburide, a medication used to treat type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-aminophenyl)ethylamine to form the amide. Finally, the phenylcarbamoylsulfamoyl group is introduced through a reaction with phenyl isocyanate and sulfamic acid .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: As an intermediate in the synthesis of glyburide, it plays a crucial role in the development of antidiabetic drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Glyburide works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide is unique due to its specific functional groups that allow for targeted chemical reactions. Its role as an intermediate in the synthesis of glyburide highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C23H22ClN3O5S

Molecular Weight

488.0 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide

InChI

InChI=1S/C23H22ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h2-12,15H,13-14H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

OPIKUGZDONZWIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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